2,5-Divinylpyridine

Vue d'ensemble

Description

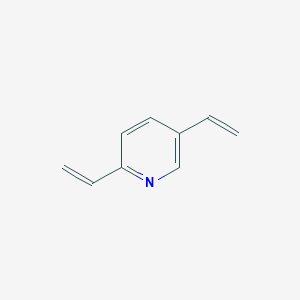

2,5-Divinylpyridine is an organic compound with the molecular formula C9H9N. It is a derivative of pyridine, featuring two vinyl groups attached at the 2 and 5 positions of the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Divinylpyridine can be synthesized through several methods. One common approach involves the Mannich reaction, where 2-methyl-5-vinylpyridine is reacted with formaldehyde and diethylamine to form a quaternary salt. This salt is then decomposed to yield this compound . Another method involves the polymerization of divinyl pyridine monomers using rare earth catalysts, which ensures regioselective and stereoselective polymerization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Mannich reactions, followed by purification processes such as distillation and crystallization to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Divinylpyridine undergoes various chemical reactions, including:

Polymerization: It can be polymerized using rare earth catalysts to form polymers with specific regioselectivity and stereoselectivity.

Alkylation: Ruthenium-catalyzed β-selective alkylation with aldehydes or ketones via N2H4 mediated deoxygenative couplings.

Common Reagents and Conditions:

Polymerization: Catalysts such as Ln(CH2SiMe3)3(L)2 (Ln = Sc, Y, Lu, Dy; L = THF, Py) are used.

Alkylation: Ruthenium catalysts, hydrazine, and aldehydes or ketones are commonly used.

Major Products:

Polymerization: Produces polymers with controlled molecular weight and narrow dispersity.

Alkylation: Forms β-alkylated vinylpyridines.

Applications De Recherche Scientifique

Polymer Chemistry

Polymer Synthesis

- Regioselective and Stereoselective Polymerization : DVP can undergo living polymerization mediated by rare earth catalysts, allowing for the creation of polymers with controlled molecular weight and narrow dispersity. This property is crucial for developing high-performance materials with specific mechanical and thermal properties .

- Porous Organic Polymers (POPs) : DVP is utilized in the synthesis of POPs that exhibit high BET surface areas and nanoporosity. These materials are particularly effective for gas adsorption applications .

Case Study: POP-Py

- A notable application of DVP is in the development of a porous organic polymer (POP-Py) designed for the reversible adsorption and separation of sulfur dioxide (SO₂). The POP-Py demonstrated a SO₂ capacity of 10.8 mmol g⁻¹ at 298 K and maintained its performance over multiple cycles, showcasing its potential for industrial gas separation processes .

Material Science

Gas Adsorption and Separation

- DVP-derived materials have been engineered to selectively adsorb gases such as SO₂ from mixtures containing CO₂ and N₂. The ability to maintain performance under varying moisture conditions enhances their applicability in real-world scenarios .

- Nanoporous Structures : The synthesis of materials with high surface area using DVP enables applications in catalysis and environmental remediation, particularly in capturing hazardous gases.

Catalysis

Ligand Applications

- DVP serves as a ligand in various catalytic processes, enhancing reaction selectivity and efficiency. Its dual vinyl groups allow for unique coordination modes with metal catalysts, facilitating complex reactions such as alkylation and cross-coupling .

Comparison with Related Compounds

| Compound | Structure | Key Application |

|---|---|---|

| 2-Vinylpyridine | One vinyl group | General polymer synthesis |

| 4-Vinylpyridine | Vinyl group at 4-position | Limited regioselectivity |

| 2,4-Divinylpyridine | Vinyl groups at 2 and 4 | Less efficient polymerization |

| This compound | Two vinyl groups at 2 and 5 | Regioselective polymerization; high-performance materials |

Mécanisme D'action

The mechanism of action of 2,5-divinylpyridine in polymerization involves the coordination of the vinyl groups with the catalyst, leading to regioselective and stereoselective polymerization. The rare earth catalysts facilitate the polymerization by selectively reacting with the double bonds at the 2-position of the pyridine ring while leaving the 5-position unreacted .

Comparaison Avec Des Composés Similaires

2-Vinylpyridine: Similar in structure but with only one vinyl group.

4-Vinylpyridine: Another derivative with the vinyl group at the 4-position.

2,4-Divinylpyridine: Contains vinyl groups at the 2 and 4 positions.

Uniqueness: 2,5-Divinylpyridine is unique due to its ability to undergo regioselective and stereoselective polymerization, which is not as easily achieved with other vinylpyridine derivatives .

Activité Biologique

2,5-Divinylpyridine (DVP) is a pyridine derivative characterized by two vinyl groups attached to the 2 and 5 positions of the pyridine ring. This compound has garnered interest in various fields, including polymer chemistry and medicinal chemistry, due to its unique chemical properties and potential biological activities.

Antimicrobial Properties

Recent studies indicate that DVP exhibits notable antimicrobial activity . For example, research has shown that DVP can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Cytotoxicity

DVP has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that DVP could induce apoptosis in human cancer cells, such as those from breast and prostate cancers. The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death .

Polymerization Activity

DVP is not only biologically active but also serves as a precursor for synthesizing polymers. Its ability to undergo selective anionic polymerization makes it valuable in creating polyfunctional materials with tailored properties. Research indicates that polymers derived from DVP exhibit enhanced thermal stability and mechanical strength compared to their non-divinyl counterparts .

Case Studies

- Antimicrobial Efficacy : A study conducted by Ungureanu et al. (2024) explored the antimicrobial properties of various pyridine derivatives, including DVP. The results indicated that DVP demonstrated significant inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assessment : In a study published in the Journal of Electrochemistry, researchers assessed the cytotoxic effects of DVP on different cancer cell lines. They reported IC50 values indicating effective concentration levels that resulted in 50% cell death within 24 hours of exposure .

Research Findings Summary

Propriétés

IUPAC Name |

2,5-bis(ethenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-5-6-9(4-2)10-7-8/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLIFQSDMYZOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167339 | |

| Record name | Pyridine, 2,5-diethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16222-95-0 | |

| Record name | 2,5-Diethenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16222-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,5-diethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016222950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,5-diethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.